Benzenamine, 4,4'-sulfonylbis[2,6-dibromo-
Description
Benzenamine, 4,4'-sulfonylbis[2,6-dibromo- (CAS 39635-79-5) is a brominated aromatic amine characterized by two 2,6-dibromo-substituted benzenamine moieties linked via a sulfonyl (-SO₂-) group at the para positions. The sulfonyl bridge imparts polarity and electronic effects, while the bromine atoms at the 2,6-positions enhance steric bulk and chemical stability. This compound is structurally related to sulfonamide derivatives but distinct in its bromination pattern. Its synthesis likely involves bromination of a precursor such as 4,4'-sulfonylbisbenzenamine, analogous to methods described for 2,6-dibromo benzenamine production via bromination of sulfanilic acid derivatives .
Properties
CAS No. |
78786-45-5 |
|---|---|
Molecular Formula |
C12H8Br4N2O2S |
Molecular Weight |
563.9 g/mol |
IUPAC Name |
4-(4-amino-3,5-dibromophenyl)sulfonyl-2,6-dibromoaniline |
InChI |
InChI=1S/C12H8Br4N2O2S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |
InChI Key |
RGLOQCYDDQYIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)N)Br |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis via Electrophilic Bromination
Reaction Mechanism and Reagents
The conventional synthesis begins with 4,4'-sulfonyldianiline (2.48 g, 0.01 mol) dissolved in glacial acetic acid (15 mL). Bromine (32 mL of 20% Br₂ in acetic acid) is added dropwise to introduce bromine atoms at the 2,6-positions of the aromatic rings via electrophilic substitution. The reaction proceeds at room temperature for 12–24 hours, forming 4,4'-sulfonylbis[2,6-dibromobenzenamine] as a pale yellow solid.
Procedure and Optimization
- Step 1 : Dissolution of 4,4'-sulfonyldianiline in acetic acid ensures protonation of the amine groups, activating the aromatic ring for electrophilic attack.
- Step 2 : Bromine addition is exothermic; cooling the mixture prevents undesired side reactions.
- Step 3 : Post-reaction dilution with cold water precipitates the product, which is filtered and recrystallized from ethyl acetate.
Key Parameters :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 193–194°C |
| Reaction Time | 12–24 hours |
Microwave-Assisted Synthesis
Advantages of Microwave Irradiation
Microwave synthesis reduces reaction times from hours to seconds by leveraging dielectric heating. A mixture of 4,4'-sulfonyldianiline (0.01 mol) and bromine in acetic acid is irradiated in a Qpro-M microwave system (200 W) for 10–320 seconds. The rapid energy transfer enhances reaction efficiency while minimizing decomposition.
Comparative Analysis
Table 1 : Conventional vs. Microwave Synthesis
| Metric | Conventional Method | Microwave Method |
|---|---|---|
| Yield | 68% | 85% |
| Reaction Time | 260 minutes | 220 seconds |
| Energy Consumption | High | Low |
Microwave irradiation improved yields by 17% and reduced processing time by 99%, demonstrating its superiority for large-scale production.
Structural Characterization
Spectroscopic Validation
- Infrared (IR) Spectroscopy :
- ¹H Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry :
Reaction Scalability and Industrial Applications
Solvent and Catalyst Selection
Challenges in Halogenation
- Bromine Handling : Excess bromine requires neutralization with sodium thiosulfate to prevent corrosion.
- Byproduct Formation : Trace dibenzofuran derivatives may form if temperatures exceed 40°C during conventional synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Less brominated derivatives.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] involves its interaction with various molecular targets and pathways. The compound’s bromine atoms can participate in halogen bonding, which influences its reactivity and interactions with other molecules. In biological systems, it may act as an enzyme inhibitor by binding to active sites and disrupting normal enzymatic functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table compares Benzenamine, 4,4'-sulfonylbis[2,6-dibromo- with structurally related compounds:
Detailed Analysis
Bridge Type
- Sulfonyl (-SO₂-) (target compound): Introduces strong electron-withdrawing effects, reducing amine basicity and enhancing thermal/oxidative stability compared to methylene or oxygen bridges. This makes the compound suitable for high-temperature applications .
- Methylene (-CH₂-) (e.g., CAS 73924-07-9): Electron-donating bridge increases amine reactivity, favoring crosslinking in epoxy resins .
- Oxygen (-O-) (e.g., CAS 129936-56-7): Moderately polar, offering intermediate reactivity for polymer synthesis .
Bromine also imparts flame-retardant properties, a key advantage over methyl or hydrogen substituents . Methyl groups: Lower molecular weight and steric bulk (e.g., CAS 73924-07-9) improve solubility and processability but lack flame-retardant efficacy .
Applications
- The target compound’s bromine content suggests utility in flame-retardant polymers or halogenated intermediates. In contrast, methyl-substituted analogs (e.g., CAS 73924-07-9) are preferred in epoxy curing due to their reactivity and thermal stability .
- Sulfonyl-bridged compounds without bromine (e.g., CAS 80-08-0) are used in high-performance polymers like polysulfones, where thermal stability is critical .
Synthetic Considerations
- Bromination of 4,4'-sulfonylbisbenzenamine would require controlled conditions to avoid over-bromination, similar to the H₂O₂/HBr method used for 2,6-dibromo benzenamine synthesis .
- Methylene-linked compounds (e.g., CAS 101-77-9) are synthesized via condensation reactions, which are less complex than bromination steps .
Research Findings and Data
Thermal and Chemical Stability
- Sulfonyl bridges enhance thermal stability, with decomposition temperatures exceeding 300°C in related compounds (e.g., CAS 80-08-0) . The bromine in the target compound may further increase stability but could release toxic HBr upon decomposition.
- Methylene-linked analogs (e.g., CAS 73924-07-9) exhibit lower thermal resistance (~200°C) due to weaker C-N bonds .
Biological Activity
Benzenamine, 4,4'-sulfonylbis[2,6-dibromo-] is a complex chemical compound notable for its dual bromination and sulfonamide functionality. This compound has garnered attention due to its potential biological activities and applications across various fields, including medicinal chemistry and material science. The following sections will explore its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Benzenamine, 4,4'-sulfonylbis[2,6-dibromo-] is . Its structure features two 2,6-dibromophenyl rings connected by a sulfonyl group. The presence of bromine atoms enhances its reactivity and potential applications in synthesis and biological systems.
Synthesis Methods
The synthesis of Benzenamine, 4,4'-sulfonylbis[2,6-dibromo-] typically involves several key steps:
- Formation of the Sulfonamide Group : The initial step often includes the reaction of a suitable benzenamine with a sulfonyl chloride.
- Bromination : Subsequent bromination is performed to introduce the dibromo substituents on the aromatic rings.
- Purification : The final product is purified through recrystallization or chromatography to achieve high yields and purity.
Biological Activity
Benzenamine, 4,4'-sulfonylbis[2,6-dibromo-] has been studied for various biological activities:
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial activity against gram-positive bacteria. This suggests that Benzenamine could also possess antimicrobial properties.
- Inhibition Studies : Research has shown that sulfonamide moieties in compounds are often associated with inhibition of carbonic anhydrase (CA) enzymes. Docking studies have indicated that derivatives of this compound may interact favorably with CA II, which is overexpressed in many cancers .
Case Studies
- Dipeptidyl Peptidase IV (DPP IV) Inhibition : A study explored the inhibitory effects of compounds similar to Benzenamine on DPP IV. While specific data on Benzenamine was not detailed, the results from related compounds suggest potential for selective inhibition in therapeutic contexts .
- Carbonic Anhydrase Inhibition : Research involving nanoparticles functionalized with aminomethylbenzensulfonamide demonstrated significant inhibitory activity against CA IX isoform, indicating that similar sulfonamide-containing compounds could be promising in cancer diagnostics and treatment .
Comparative Analysis
To understand the unique properties of Benzenamine, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4,4'-Biphenyldiamine | Contains two amine groups; used in dyes and polymers. | |
| Bisphenol A | Known for endocrine-disrupting properties; widely studied. | |
| 2,6-Dibromophenol | Used in synthesis and as an antiseptic. |
Benzenamine stands out due to its dual bromination and sulfonamide functionality which enhances its reactivity compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Benzenamine, 4,4'-sulfonylbis[2,6-dibromo- with high purity?
- Methodology : Optimize bromination conditions (e.g., using Br₂ or NBS in a controlled environment) to ensure regioselectivity at the 2,6-positions. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: dichloromethane/hexane) or recrystallization (solvent: ethanol/water mixture). Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Data : For analogous brominated sulfone derivatives, yields typically range from 60–80% under inert atmospheres (N₂/Ar) at 60–80°C .
Q. How can structural confirmation be achieved for this compound?
- Methodology : Use ¹H NMR (δ 7.5–8.0 ppm for aromatic protons adjacent to sulfonyl groups) and ¹³C NMR (signals at ~125–135 ppm for Br-substituted carbons). FT-IR confirms sulfonyl (S=O) stretches at 1150–1300 cm⁻¹. HRMS should match the molecular formula (C₁₂H₈Br₄N₂O₂S). X-ray crystallography may resolve steric effects of bromine substituents .
- Data : For structurally similar compounds (e.g., 4,4'-sulfonylbis[2,6-dichlorophenol]), crystallographic data shows dihedral angles of 85–90° between aromatic rings .
Q. What protocols are recommended for determining solubility and stability?
- Methodology : Test solubility in polar (DMSO, DMF) and non-polar solvents (hexane, toluene) using UV-Vis spectroscopy (λ_max for aromatic systems: 250–300 nm). Assess thermal stability via TGA (decomposition onset >200°C) and hydrolytic stability under varying pH (3–10) .
- Data : Brominated analogs like tetrabromobisphenol A (TBBPA) show log Kow values >5, indicating high hydrophobicity; similar behavior is expected for this compound .
Advanced Research Questions
Q. How does the compound degrade under environmental conditions, and what are the kinetics?
- Methodology : Conduct photolysis studies using simulated sunlight (λ >290 nm) and analyze degradation products via LC-MS/MS. Fit kinetic data to pseudo-first-order models. Compare with TBBPA (t₁/₂ = 10–30 days in aqueous media) .
- Data : Sulfone-containing compounds often produce sulfonic acid derivatives upon oxidation. For example, 4,4'-sulfonyldiphenol degrades to 4-hydroxybenzenesulfonic acid under UV light .
Q. What structure-activity relationships (SARs) govern its potential as a flame retardant or polymer additive?
- Methodology : Synthesize analogs (e.g., varying bromine positions or sulfonyl groups) and test flame retardancy via UL-94 vertical burning tests. Correlate thermal degradation profiles (TGA) with bromine content and bond dissociation energies (DFT calculations) .
- Data : Bromine at 2,6-positions enhances thermal stability; sulfonyl groups improve compatibility with polymer matrices (e.g., polysulfones) .
Q. How can trace amounts of this compound be quantified in environmental matrices?
- Methodology : Develop a SPE-HPLC-MS/MS method. Use C18 cartridges for extraction, optimize ionization parameters (ESI negative mode for sulfonyl groups), and employ isotopic labeling (e.g., ¹³C-brominated internal standards). Validate with spiked samples (recovery: 85–115%, LOD: <0.1 µg/L) .
- Data : For brominated diphenyl sulfones, MRM transitions m/z 450→79 (Br⁻) and 450→81 (isotopic peak) are commonly used .
Contradictions and Limitations
- Ecotoxicity Data : While TBBPA shows endocrine-disrupting effects in aquatic organisms (EC50: 1–10 mg/L) , analogous data for this compound is lacking. Preliminary studies should address bioaccumulation potential via fish models (e.g., zebrafish embryos).
- Synthetic Challenges : Bromination may yield side products (e.g., 3,5-dibromo isomers), requiring rigorous purification. Evidence from CAS 26265-08-7 suggests competing reactions with chloromethyl epoxides during polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
